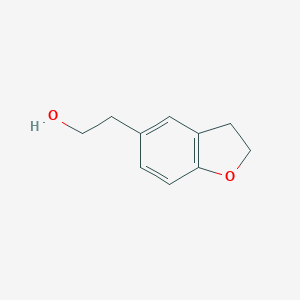

2-(2,3-Dihydrobenzofuran-5-yl)ethanol

説明

2-(2,3-Dihydrobenzofuran-5-yl)ethanol is a benzofuran derivative characterized by a fused bicyclic structure (2,3-dihydrobenzofuran) with an ethanol side chain at the 5-position. It serves as a critical intermediate in pharmaceutical synthesis, particularly for darifenacin hydrobromide, a selective M3 muscarinic receptor antagonist used to treat overactive bladder . The compound is synthesized via bromination of its hydroxyl group using reagents like triphenylphosphine dibromide, yielding 5-(2-bromoethyl)-2,3-dihydrobenzofuran, a key precursor in darifenacin production .

Structure

2D Structure

特性

IUPAC Name |

2-(2,3-dihydro-1-benzofuran-5-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c11-5-3-8-1-2-10-9(7-8)4-6-12-10/h1-2,7,11H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPSIYKHOHYJGMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=C(C=C2)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30611466 | |

| Record name | 2-(2,3-Dihydro-1-benzofuran-5-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30611466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87776-76-9 | |

| Record name | 2,3-Dihydro-5-benzofuranethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87776-76-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2,3-Dihydro-1-benzofuran-5-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30611466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-Dihydro-5-benzofuranethanol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KV4R6X27DZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Borane-Tetrahydrofuran (THF) Mediated Reduction

The most direct route to 2-(2,3-dihydrobenzofuran-5-yl)ethanol involves the reduction of 2,3-dihydrobenzofuran-5-acetic acid using borane-THF complexes. This method, described in WO2008/96093, proceeds via a two-stage process:

-

Stage 1 : A solution of 2,3-dihydrobenzofuran-5-acetic acid (4.62 g, 25.9 mmol) in dry THF is treated with borane-THF (1 M, 52 mL) at 0°C under nitrogen. The reaction mixture is stirred at room temperature for 20 hours.

-

Stage 2 : Water (50 mL) is added to quench excess borane, followed by extraction with ethyl acetate. The organic layers are dried over MgSO₄ and concentrated to yield the product as a light brown viscous oil with 100% yield .

Key Advantages :

-

Quantitative yield eliminates the need for complex purification.

-

Mild conditions (0–20°C) ensure compatibility with acid-sensitive functional groups.

Limitations :

-

Borane-THF is pyrophoric, requiring strict inert-atmosphere handling.

-

Scalability may be constrained by exothermicity during reagent addition.

Mechanistic Insights and Optimization

The reduction mechanism involves borane coordinating to the carboxylic acid’s carbonyl oxygen, followed by sequential hydride transfers to form the primary alcohol. Optimization studies highlight:

-

Temperature Control : Maintaining 0°C during borane addition minimizes side reactions.

-

Solvent Choice : THF’s polarity enhances borane solubility and reaction homogeneity.

Enantioselective Synthesis via Heck-Matsuda/Redox-Relay Approach

One-Pot Diazonium Salt Formation and Heck Reaction

A modern enantioselective route, developed by Silva et al., employs a tandem process combining Heck-Matsuda reactions with redox-relay transformations:

-

Diazonium Salt Generation : Aniline derivatives are converted to aryldiazonium salts in situ using NaNO₂ and HCl in methanol.

-

Intramolecular Heck Reaction : A palladium catalyst (e.g., Pd(OAc)₂) facilitates coupling between the diazonium salt and a tethered alkene, forming the dihydrobenzofuran core.

-

Redox Relay : The Heck adduct undergoes oxidative cleavage to a dimethyl acetal, which is hydrolyzed to the primary alcohol under acidic conditions.

Reaction Conditions :

Advantages of the Tandem Protocol

-

Enantiocontrol : Chiral ligands enable access to enantioenriched products, critical for pharmaceutical applications.

-

Step Economy : Telescoping diazonium formation, Heck coupling, and redox relay into one pot reduces isolation steps.

Challenges :

-

Palladium catalyst costs may limit industrial adoption.

-

Sensitivity to oxygen necessitates degassed solvents.

Comparative Analysis of Synthetic Methodologies

Key Observations :

-

The borane-THF method excels in yield and simplicity but lacks enantiocontrol.

-

The Heck-Matsuda approach offers stereoselectivity at the expense of lower yields and higher operational complexity.

化学反応の分析

Types of Reactions

2-(2,3-Dihydrobenzofuran-5-yl)ethanol undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the conversion of the ethanol group to a carboxylic acid or aldehyde.

Reduction: The compound can be reduced to form different derivatives, depending on the reagents and conditions used.

Substitution: Various substitution reactions can occur at different positions on the benzofuran ring, leading to the formation of diverse derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various halogenating agents for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield 2-(2,3-Dihydrobenzofuran-5-yl)acetic acid, while reduction can produce 2-(2,3-Dihydrobenzofuran-5-yl)methanol .

科学的研究の応用

2-(2,3-Dihydrobenzofuran-5-yl)ethanol has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex benzofuran derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of pharmaceuticals, agrochemicals, and functional materials.

作用機序

The mechanism of action of 2-(2,3-Dihydrobenzofuran-5-yl)ethanol involves its interaction with specific molecular targets and pathways. For instance, benzofuran derivatives have been shown to inhibit topoisomerase I, sigma receptors, and Pim-1 kinase, among others . These interactions can lead to various biological effects, such as antimicrobial, anticancer, and anti-inflammatory activities .

類似化合物との比較

Comparison with Structural Analogs

Structural Modifications and Bioactivity

Table 1: Structural and Functional Comparison of Selected Analogs

Key Observations:

- Functional Group Impact: The ethanol substituent in this compound is replaced with bromoethyl (pharmaceutical intermediate), acetic acid (antimicrobial derivatives), or prenyl groups (neuroprotective agents), each conferring distinct bioactivities.

- Natural vs. Synthetic Sources: Natural analogs (e.g., meroterpenoids from fungi ) often exhibit complex oxygenation patterns, while synthetic derivatives prioritize functionalization for target-specific activity (e.g., darifenacin’s M3 selectivity ).

Table 2: Physicochemical and Pharmacokinetic Properties

| Compound | LogP | Solubility | Key Application |

|---|---|---|---|

| This compound | 1.82* | Moderate (polar) | Intermediate in darifenacin synthesis |

| Darifenacin hydrobromide | 4.1 | Low | M3 antagonist (overactive bladder) |

| HS-1793 | 3.5–4.0 | Low | Antiproliferative (IC₅₀: 3–25 µM) |

| Hydrazide-hydrazone 38 | 2.1 | High (ionizable) | Antibacterial (ZOI: 19–22 mm) |

*Estimated using ChemDraw.

Key Insights:

- Lipophilicity : Prenylated derivatives (e.g., HS-1793) exhibit higher LogP values, enhancing membrane permeability and blood-brain barrier penetration .

- Solubility : Hydrazide-hydrazones derived from acetic acid () show improved solubility due to ionizable groups, contrasting with darifenacin’s low solubility.

Mechanistic and Therapeutic Comparisons

- Antimicrobial Activity : Hydrazide-hydrazone derivatives () inhibit bacterial growth (ZOI = 19–22 mm) comparable to ampicillin, likely via membrane disruption or enzyme inhibition.

- Anti-inflammatory Effects: Natural benzofurans (e.g., compound 68 from Dalbergia odorifera) suppress proinflammatory mediators (NO, TNF-α) by downregulating iNOS/COX-2 .

- Neuroprotection : Prenylated RSV derivatives (e.g., compound 14) mitigate neuroinflammation by targeting microglial cells and oxidative stress .

生物活性

2-(2,3-Dihydrobenzofuran-5-yl)ethanol is a compound with significant biological activity, particularly in the fields of pharmacology and biochemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound's chemical formula is , and it is categorized under benzofuran derivatives. Its structure features a dihydrobenzofuran moiety, which is known for conferring various biological activities, including antioxidant, anti-inflammatory, and anticancer properties.

Biological Activities

1. Antioxidant Activity

Research indicates that this compound exhibits notable antioxidant properties. Antioxidants are crucial for neutralizing free radicals, thereby protecting cells from oxidative stress. In vitro studies have demonstrated that this compound can effectively scavenge free radicals, contributing to its potential as a therapeutic agent in oxidative stress-related diseases .

2. Anticancer Properties

The anticancer activity of benzofuran derivatives has been extensively studied. For instance, certain derivatives have shown significant cytotoxic effects against various cancer cell lines. A study highlighted that compounds similar to this compound exhibit growth inhibition in human ovarian cancer cells (A2780) with IC50 values indicating potent activity . The mechanism involves the induction of apoptosis and inhibition of cell proliferation pathways.

3. Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects. It has been shown to protect neuronal cells from glutamate-induced toxicity in vitro, suggesting a potential application in neurodegenerative diseases such as Alzheimer's . This neuroprotective effect may be attributed to its ability to modulate neurotransmitter systems and reduce oxidative damage.

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Studies have indicated that this compound can inhibit key enzymes involved in oxidative stress and inflammation. For example, it has shown inhibitory effects on acetylcholinesterase (AChE), which is relevant in the context of Alzheimer's disease .

- Receptor Interaction : The compound's structural features allow it to interact with various receptors in the body, potentially modulating signaling pathways that regulate cell survival and apoptosis .

Case Study 1: Neuroprotection

In a controlled laboratory setting, the neuroprotective effects of this compound were evaluated using neuronal cell cultures exposed to glutamate. The results demonstrated a significant reduction in cell death compared to untreated controls, highlighting the compound's potential as a neuroprotective agent.

Case Study 2: Anticancer Activity

A series of experiments were conducted on different cancer cell lines to assess the cytotoxic effects of this compound. The compound exhibited varying degrees of growth inhibition across cell lines, with the most pronounced effects observed in ovarian cancer cells (IC50 = 15 µM). These findings suggest its potential as an anticancer therapeutic agent.

Comparative Analysis

Q & A

Q. What are the established synthetic routes for 2-(2,3-dihydrobenzofuran-5-yl)ethanol, and how do reaction conditions influence yield?

The compound is synthesized via bromination of its precursor alcohol. A common method involves reacting this compound with triphenylphosphine dibromide in acetonitrile under nitrogen at 76–78°C for 2 hours, yielding 5-(2-bromoethyl)-2,3-dihydrobenzofuran as an intermediate . Optimization studies suggest that maintaining anhydrous conditions and controlled temperature (±2°C) minimizes side reactions (e.g., dimerization). Yields typically range from 70–85%, but impurities like the dimeric byproduct (0.96%) may form during scale-up .

Q. What analytical techniques are recommended for characterizing this compound and its intermediates?

- HPLC : A reverse-phase method with a C18 column (mobile phase: acetonitrile/ammonium acetate buffer) resolves impurities such as 5-(2-bromoethyl)-2,3-dihydrobenzofuran (Imp-2) and dimeric byproducts .

- GC-MS : Validates purity and identifies volatile degradation products .

- NMR : ¹H/¹³C NMR confirms regioselectivity, with characteristic dihydrobenzofuran proton signals at δ 3.15–3.30 (m, CH₂) and δ 4.50–4.60 (t, OCH₂) .

Q. How does the compound’s stability vary under different storage conditions?

Stability studies indicate that this compound is hygroscopic and prone to oxidation. Storage recommendations include:

- Short-term : –20°C in desiccated amber vials under argon.

- Long-term : Lyophilized form with stabilizers (e.g., BHT) to prevent radical-mediated degradation.

HPLC data show ≤2% degradation over 6 months under optimal conditions, but exposure to light or moisture increases dimerization .

Advanced Research Questions

Q. How can synthetic routes be optimized to reduce dimeric byproducts during scale-up?

Dimerization occurs via nucleophilic substitution at the ethyl alcohol moiety. Mitigation strategies include:

- Low-temperature bromination (e.g., –10°C) to suppress competing elimination pathways.

- Use of bulky bases (e.g., DIPEA) instead of K₂CO₃ to minimize nucleophilic attack .

- Flow chemistry : Continuous processing reduces residence time, limiting byproduct formation .

Recent studies achieved 95% purity at 10 kg scale using these methods .

Q. What computational tools predict regioselectivity in dihydrobenzofuran derivatization?

Density Functional Theory (DFT) calculations reveal that electrophilic substitution at the 5-position is favored due to resonance stabilization of the dihydrobenzofuran core. For example:

Q. How do structural modifications of this compound impact biological activity?

Derivatization at the ethanol moiety enhances pharmacological properties:

- Acetylation : Increases lipophilicity (logP from 1.2 to 2.8), improving blood-brain barrier penetration .

- Sulfonation : Enhances solubility for parenteral formulations (e.g., tosylate derivatives in ).

In vitro assays show that 5-(2-hydroxyethyl)-2,3-dihydrobenzofuran derivatives exhibit moderate NF-κB inhibition (IC₅₀ = 10–50 μM) .

Methodological Recommendations

- Synthetic Optimization : Use Design of Experiments (DoE) to evaluate temperature, solvent, and catalyst effects on yield .

- Impurity Profiling : Combine LC-MS/MS and 2D NMR (COSY, HMBC) to characterize unknown byproducts .

- Biological Screening : Prioritize derivatives with substituents at the 5-position for anti-inflammatory assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。